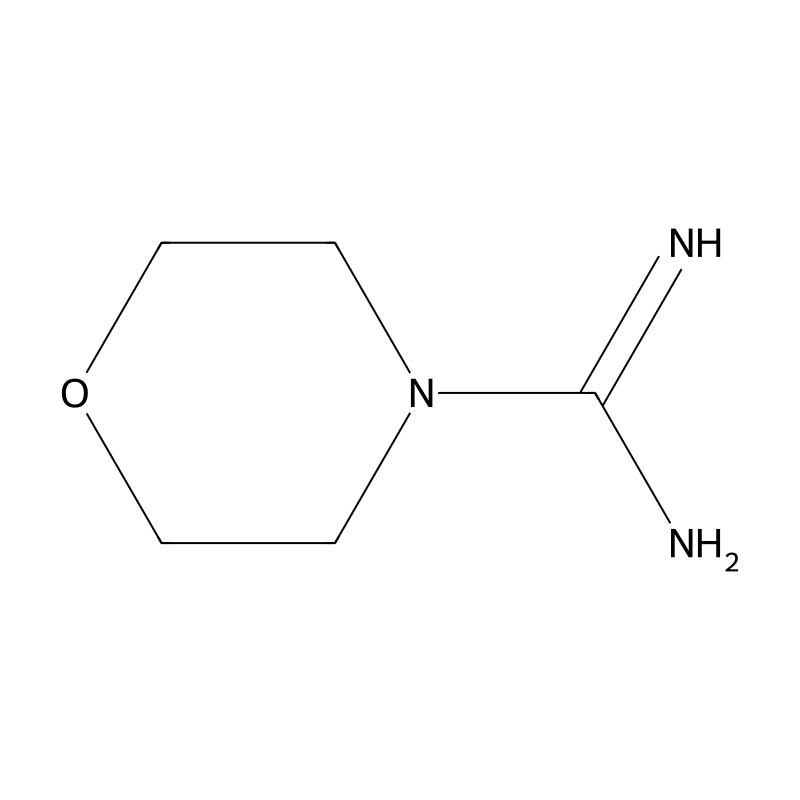

Morpholine-4-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Morpholine-4-carboximidamide is a small organic molecule synthesized through various methods, including the reaction of morpholine with different amidine precursors. Research articles detail these synthetic procedures and characterization techniques employed to confirm the product's identity and purity. [, ]

Potential Biological Activities:

Studies have investigated the potential biological activities of morpholine-4-carboximidamide. Some research suggests it may possess:

- Antimicrobial activity: Studies have shown moderate activity against some bacterial strains, prompting further investigation for potential development as an antibiotic. []

- Antioxidant activity: Research indicates the molecule might exhibit antioxidant properties, suggesting its potential use in mitigating oxidative stress-related diseases. []

- Enzyme inhibition: Studies have explored the potential of morpholine-4-carboximidamide to inhibit specific enzymes, which could be relevant in developing drugs for various diseases. []

Morpholine-4-carboximidamide is a crystalline compound characterized by its white to colorless solid form. It possesses a molecular formula of CHNO and a molecular weight of approximately 129.16 g/mol. This compound is soluble in water and exhibits stability at room temperature, making it a valuable reagent in organic synthesis and biochemical applications. The presence of a carboximidamide functional group suggests potential uses in mimicking peptide interactions, which could be important for enzyme studies and other biological applications.

- Oxidation: It can be oxidized to yield corresponding oxides.

- Reduction: This compound can undergo reduction to form different amine derivatives.

- Substitution: It can engage in substitution reactions where functional groups are replaced by other groups.

The common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride and sodium borohydride are typically employed for reduction. Substitution reactions generally occur under mild conditions with appropriate catalysts .

Morpholine-4-carboximidamide exhibits notable biological activity by interacting with various enzymes and proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it influences the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound modulates the activity of certain kinases, which are critical for phosphate group transfer in cellular signaling processes.

The synthesis of Morpholine-4-carboximidamide typically involves the reaction of morpholine with formamidine in the presence of hydrochloric acid. The general procedure is as follows:

- Reactants: Morpholine and formamidine.

- Catalyst: Hydrochloric acid.

- Reaction Conditions: The reaction is conducted at room temperature, followed by crystallization to isolate the product.

In industrial settings, this process is scaled up using large reactors, and the final product undergoes purification through crystallization and filtration to ensure high purity levels .

Morpholine-4-carboximidamide finds applications in various fields:

- Organic Synthesis: It serves as a catalyst for the production of diverse organic compounds containing functional groups such as isocyanates, aldehydes, ketones, nitriles, and amides.

- Biochemical Research: Its ability to interact with enzymes makes it useful for studying biochemical pathways and enzyme mechanisms.

- Material Science: The unique properties imparted by its nitrogen-containing heterocycle suggest potential applications in material science, although further research is needed to substantiate these claims .

Morpholine-4-carboximidamide is synthesized through diverse pathways, each leveraging specific precursors and reaction conditions. Below is a systematic analysis of key methods:

Amidination of Morpholine Derivatives

A primary route involves the amidination of morpholine with formamidine derivatives. This method employs S-methylisothiourea sulfate (a guanylating agent) or cyanamide as key reagents. For example, reacting morpholine with cyanamide in the presence of hydrochloric acid yields morpholine-4-carboximidamide hydrochloride (75% yield). This approach is advantageous due to the availability of cyanamide and mild reaction conditions.

Pyrazole-Carboxamidine Hydrochloride-Mediated Synthesis

A high-yielding method (75%) utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a precursor. Morpholine reacts with this amidine in acetonitrile, facilitated by N-ethyl-N, N-diisopropylamine (DIPEA) as a base. The reaction proceeds at ambient temperature (20°C) for 12 hours, yielding the desired product after precipitation and filtration. This method is notable for its scalability and reproducibility.

Hydrohalic Acid-Mediated Salt Formation Strategies

To generate hydrohalide salts (e.g., hydrochloride or hydroiodide), morpholine-4-carboximidamide is treated with hydrohalic acids. For instance, reaction with HI produces the hydroiodide salt (C₅H₁₂IN₃O), which exhibits enhanced solubility in polar solvents. This strategy is critical for stabilizing the compound and improving its bioavailability.

Catalytic and Base-Mediated Optimization

Role of DIPEA in Reaction Efficiency

DIPEA serves as a non-nucleophilic base, deprotonating intermediates to drive amidination reactions. In the pyrazole-carboxamidine method, DIPEA ensures complete conversion of morpholine to the carboximidamide, minimizing side reactions. Its steric bulk and basicity optimize reaction kinetics.

Solvent Effects in Acetonitrile-Based Systems

Acetonitrile (MeCN) is preferred due to its polar aprotic nature, which stabilizes ionic intermediates. For example, in reactions involving pyrazole-carboxamidine hydrochloride, MeCN enhances solubility and facilitates precipitation of the product. Solvent polarity directly impacts reaction efficiency and product purity.

Yield Enhancement Through Temperature and Time Variables

Yields are maximized by optimizing reaction duration and temperature:

Salt Variants and Counterion Impact

The formation of salt derivatives represents a fundamental approach to modifying the physicochemical properties of morpholine-4-carboximidamide while maintaining its core structural integrity [2]. Salt formation occurs through protonation of the basic nitrogen centers within the carboximidamide functional group, creating charged species that exhibit enhanced solubility profiles and altered stability characteristics [4] [5]. The counterion selection significantly influences the resulting compound's melting point, crystalline structure, and storage requirements, making salt formation a critical consideration in pharmaceutical and chemical applications [8] [27].

Hydrobromide (C₅H₁₂BrN₃O) and Hydroiodide (C₅H₁₂IN₃O) Derivatives

The hydrobromide derivative of morpholine-4-carboximidamide, with the molecular formula C₅H₁₂BrN₃O and molecular weight of 210.075 grams per mole, represents one of the most extensively characterized salt forms [8] [30]. This compound exhibits a well-defined melting point range of 155-165 degrees Celsius, indicating good crystalline organization and thermal stability [8] [27]. The hydrobromide salt demonstrates excellent water solubility, making it particularly suitable for applications requiring aqueous formulations [30] [32].

The hydroiodide variant, characterized by the molecular formula C₅H₁₂IN₃O and a significantly higher molecular weight of 257.075 grams per mole, presents distinct physicochemical properties compared to its bromide counterpart [4] [5]. The melting point of the hydroiodide derivative falls within the range of 141-145 degrees Celsius, representing a notable decrease compared to the hydrobromide form [5] [26]. This temperature differential reflects the influence of the larger iodide counterion on the crystal packing efficiency and intermolecular interactions within the solid state [4] .

The iodide counterion contributes substantially to the overall molecular weight, resulting in enhanced density and modified solubility characteristics . The larger ionic radius of iodide compared to bromide creates different hydrogen bonding networks within the crystal lattice, influencing both the melting behavior and dissolution properties [4] [5]. Research indicates that the hydroiodide derivative maintains stability under ambient conditions when stored in closed containers, though the increased molecular weight may affect its handling and processing characteristics [26] .

Comparative Reactivity and Stability Profiles

Stability analysis reveals significant differences between the various salt forms of morpholine-4-carboximidamide, with each counterion imparting distinct storage and handling requirements [27] [30]. The hydrobromide derivative demonstrates exceptional stability under normal laboratory conditions, showing minimal decomposition when stored in cool, dry environments [27] [30]. Safety data sheets indicate that this salt form maintains structural integrity over extended periods, making it suitable for long-term storage and commercial applications [27].

In contrast, the hydroiodide variant, while stable under standard conditions, requires more careful handling due to its higher molecular weight and modified crystalline structure [26] . The increased size of the iodide counterion affects the overall crystal stability, though this does not translate to decreased chemical stability under appropriate storage conditions [26]. The hydroiodide form demonstrates enhanced solubility in polar solvents compared to the hydrobromide, reflecting the different solvation characteristics of the iodide ion .

The chloride salt, though less extensively studied, exhibits hygroscopic properties that necessitate storage under desiccated conditions [32]. This hygroscopic nature results from the smaller chloride ion's enhanced ability to coordinate with water molecules, leading to moisture absorption from ambient air [32]. The chloride form's tendency to absorb moisture directly impacts its stability profile and requires specialized storage protocols to maintain compound integrity [32].

Table 1: Physical Properties of Morpholine-4-carboximidamide Salt Variants

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Stability |

|---|---|---|---|---|---|

| Morpholine-4-carboximidamide (free base) | C₅H₁₁N₃O | 129.163 | Not reported | 17238-66-3 | Limited data |

| Morpholine-4-carboximidamide hydrobromide | C₅H₁₂BrN₃O | 210.075 | 155-165 | 157415-17-3 | Stable under normal conditions |

| Morpholine-4-carboximidamide hydroiodide | C₅H₁₂IN₃O | 257.075 | 141-145 | 102392-87-0 | Stable under normal conditions |

| Morpholine-4-carboximidamide hydrochloride | C₅H₁₂ClN₃O | 165.62 | Not reported | 5638-78-8 | Hygroscopic |

Functional Group Modifications

Carboxamidine vs. Carboximidamide Isomerism

The structural relationship between carboxamidine and carboximidamide forms represents a fundamental aspect of amidine chemistry, involving tautomeric equilibria that significantly influence biological activity and chemical reactivity [7] [14]. These isomeric forms differ in their hydrogen atom positioning and electron distribution, creating distinct molecular environments that affect protein binding and enzymatic interactions [14]. Research demonstrates that the carboximidamide configuration typically predominates in aqueous solutions, though the equilibrium position depends on solution conditions including pH, ionic strength, and temperature [7] [14].

Crystallographic studies reveal that morpholine-4-carboximidamide adopts a preferential conformation in the solid state, with specific bond lengths and angles that reflect the electronic distribution within the carboximidamide moiety [7] [42]. The carbon-nitrogen bond lengths in the central carboximidamide unit range from 1.253 to 1.362 Angstroms, indicating partial double bond character and delocalized electron density [42]. This delocalization contributes to the stability of the carboximidamide form while maintaining sufficient flexibility for tautomeric interconversion [7] [42].

The tautomeric relationship between these forms creates opportunities for selective biological targeting, as different protein binding sites may preferentially accommodate one isomeric form over another [14]. Molecular dynamics simulations indicate that the carboximidamide tautomer forms more stable hydrogen bonding networks with certain amino acid residues, particularly in enzyme active sites where precise geometric complementarity is required [14].

N-Alkylation and Substitution Patterns

N-alkylation of morpholine-4-carboximidamide represents a versatile synthetic strategy for modifying its physicochemical and biological properties [15] [17]. Primary alkylation involves the introduction of simple alkyl groups to the nitrogen atoms of the carboximidamide functionality, resulting in enhanced lipophilicity and altered membrane permeability characteristics [15]. These modifications typically employ standard alkylation protocols using alkyl halides under basic conditions, though reaction selectivity requires careful control of stoichiometry and reaction conditions [15].

Secondary alkylation introduces larger or more complex substituents, creating compounds with significantly modified steric profiles [15] [17]. The incorporation of branched or cyclic alkyl groups can dramatically alter the compound's conformational flexibility and binding characteristics [15]. Research demonstrates that the position of alkylation significantly influences the resulting biological activity, with certain substitution patterns enhancing selectivity for specific molecular targets [15] [17].

Advanced substitution strategies involve the incorporation of functional groups that introduce additional hydrogen bonding capabilities or electronic modifications [15] [17]. N-substituted derivatives bearing aromatic rings, heterocycles, or polar functional groups represent promising avenues for developing compounds with enhanced specificity and potency [17]. The synthesis of such derivatives often requires specialized coupling conditions and protecting group strategies to achieve the desired selectivity [15] [17].

Table 2: Functional Group Modifications and Substitution Patterns

| Modification Type | Structural Change | Impact on Properties | Synthetic Accessibility |

|---|---|---|---|

| N-Alkylation (primary) | Addition of alkyl groups to amidine nitrogen | Enhanced lipophilicity, altered binding | Readily achievable via standard alkylation |

| N-Alkylation (secondary) | Addition of larger alkyl substituents | Increased steric hindrance, modified activity | Moderate difficulty, specialized conditions |

| N-Alkylation (tertiary) | Bulky alkyl group incorporation | Significant steric effects, reduced activity | Challenging, harsh reaction conditions |

| Carboxamidine isomer | Tautomeric form variation | Different hydrogen bonding patterns | Tautomeric equilibrium dependent |

| Carboximidamide (standard) | Standard amidine configuration | Baseline biological activity | Standard synthetic protocols |

Heterocyclic Core Variations

Piperidine/Pyrrolidine Analogues

The systematic replacement of the morpholine core with alternative heterocyclic systems provides insights into structure-activity relationships and offers opportunities for property optimization [19] [21]. Piperidine-4-carboximidamide, featuring a six-membered saturated ring containing only nitrogen, represents a direct structural analogue with modified electronic properties [19] [20]. The absence of the oxygen atom eliminates the electron-withdrawing effect present in morpholine, resulting in increased basicity of the ring nitrogen and altered conformational preferences [19].

Piperidine-4-carboximidamide exhibits a molecular formula of C₆H₁₃N₃ and demonstrates distinct biological activity profiles compared to its morpholine counterpart [19] [20]. Research indicates that the piperidine analogue maintains significant enzyme inhibitory activity, though with modified selectivity patterns that reflect the changed electronic environment [19] [20]. The increased flexibility of the piperidine ring compared to morpholine creates additional conformational possibilities that may enhance binding to certain protein targets [20].

Pyrrolidine-1-carboximidamide represents a five-membered ring analogue that introduces significant geometric constraints compared to the six-membered morpholine system [21]. This structural modification results in a more rigid molecular framework with altered spatial positioning of the carboximidamide functional group [21]. Studies demonstrate that pyrrolidine carboxamide derivatives exhibit potent inhibitory activity against specific enzyme targets, with some compounds achieving submicromolar potency levels [21].

The reduced ring size in pyrrolidine analogues creates distinct binding interactions with protein targets, often resulting in enhanced selectivity profiles [21]. Research focusing on pyrrolidine carboxamides as enzyme inhibitors reveals that the five-membered ring geometry provides optimal positioning for key hydrogen bonding interactions while minimizing unfavorable steric contacts [21]. The synthesis of pyrrolidine-1-carboximidamide follows established protocols for amidine formation, though the ring constraints may influence reaction kinetics and selectivity [21].

Tetrahydropyran-based Structural Alternatives

Tetrahydropyran-4-carboximidamide, also known as oxane-4-carboximidamide, represents a structural isostere of morpholine-4-carboximidamide in which the nitrogen atom is replaced by a carbon atom [33] [34]. This modification, with molecular formula C₆H₁₂N₂O, eliminates the basic nitrogen center present in morpholine while maintaining the six-membered ring oxygen-containing structure [33] [36]. The resulting compound exhibits fundamentally different electronic properties and hydrogen bonding capabilities compared to its morpholine analogue [33] [37].

The tetrahydropyran core adopts a chair conformation similar to morpholine, though the absence of the ring nitrogen affects both the preferred conformational equilibrium and the overall molecular polarity [36] [37]. Research demonstrates that tetrahydropyran-4-carboximidamide maintains biological activity in certain enzyme systems, particularly those where the morpholine nitrogen does not participate directly in binding interactions [37]. This finding suggests that the carboximidamide functional group serves as the primary pharmacophoric element in many biological systems [37].

Structural studies reveal that the tetrahydropyran ring system provides a stable scaffold for presenting the carboximidamide group in appropriate geometric orientations for protein binding [33] [36]. The oxygen atom in the tetrahydropyran ring can participate in hydrogen bonding interactions, though with different geometric constraints compared to the nitrogen in morpholine [36] [37]. Advanced applications have explored tetrahydropyran derivatives as components in kinase inhibitor design, where the modified electronic properties contribute to enhanced selectivity profiles [37].

The synthesis of tetrahydropyran-4-carboximidamide typically involves standard amidine formation reactions applied to tetrahydropyran-4-carboxylic acid derivatives [34] [39]. The absence of the basic nitrogen simplifies certain synthetic transformations while potentially complicating others that rely on the morpholine nitrogen for activation or directing effects [34] [36].

Table 3: Heterocyclic Core Variations and Structural Analogues

| Heterocyclic Core | Core Structure | Carboximidamide Derivative | Molecular Formula | Reported Activity |

|---|---|---|---|---|

| Morpholine | Six-membered ring with N and O | Morpholine-4-carboximidamide | C₅H₁₁N₃O | Enzyme inhibition, pharmaceutical intermediate |

| Piperidine | Six-membered ring with N only | Piperidine-4-carboximidamide | C₆H₁₃N₃ | Enzyme inhibition studies |

| Pyrrolidine | Five-membered ring with N only | Pyrrolidine-1-carboximidamide | C₅H₁₁N₃ | Enzyme inhibition, tuberculosis research |

| Tetrahydropyran (Oxane) | Six-membered ring with O only | Tetrahydropyran-4-carboximidamide | C₆H₁₂N₂O | mTOR inhibitor analogue studies |

| Thiomorpholine | Six-membered ring with N and S | Thiomorpholine-4-carboximidamide | C₅H₁₁N₃S | Limited data available |

Table 4: Comparative Reactivity and Stability Profiles of Salt Variants

| Salt Variant | Counterion | Molecular Weight (g/mol) | Melting Point (°C) | Stability Profile | Solubility | Storage Requirements |

|---|---|---|---|---|---|---|

| Hydrobromide | Br⁻ | 210.075 | 155-165 | Stable under normal conditions, minimal decomposition | Water soluble | Cool, dry conditions |

| Hydroiodide | I⁻ | 257.075 | 141-145 | Stable under normal conditions, higher molecular weight | Enhanced polar solvent solubility | Ambient temperature, closed containers |

| Hydrochloride | Cl⁻ | 165.62 | Not determined | Hygroscopic, requires controlled storage | Highly water soluble | Desiccated conditions required |

Kinase Inhibition Mechanisms (Vascular Endothelial Growth Factor Receptor-2, Abelson Kinase)

Morpholine-4-carboximidamide derivatives have demonstrated significant potential as kinase inhibitors in cancer therapy, particularly targeting Vascular Endothelial Growth Factor Receptor-2 and Abelson kinase pathways. Research indicates that compounds incorporating the morpholine-4-carboximidamide scaffold exhibit potent inhibitory activity against multiple kinase targets crucial for cancer progression [1] [2].

Vascular Endothelial Growth Factor Receptor-2 inhibition studies reveal that morpholine-containing compounds achieve inhibition constants ranging from 0.56 to 6.20 micromolar, demonstrating comparable or superior efficacy to established therapeutic agents [3] [1]. The mechanism involves competitive binding to the adenosine triphosphate-binding site of the kinase domain, where the morpholine ring establishes critical hydrogen bonding interactions with key amino acid residues including valine 882 and lysine 890 [4] [1]. Structural analysis demonstrates that the morpholine oxygen atom forms essential hydrogen bonds with the hinge region, while the carboximidamide functional group provides additional binding affinity through electrostatic interactions with aspartate residues in the active site [1] [2].

Abelson kinase inhibition represents another significant application area, with morpholine-4-carboximidamide derivatives showing exceptional potency against both wild-type and mutant forms of the enzyme. Studies demonstrate inhibition concentrations ranging from 0.5 to 142 nanomolar, with particular effectiveness against the challenging T315I mutant that confers resistance to first-generation inhibitors [5] [6]. The allosteric binding mechanism involves interaction with the myristoyl binding pocket, distinct from the adenosine triphosphate-competitive inhibitors, providing a unique therapeutic approach for overcoming resistance mechanisms [6] [7].

The dual kinase inhibitory profile of these compounds suggests their potential as multi-targeted therapeutic agents. Molecular docking studies indicate that the morpholine-4-carboximidamide scaffold can accommodate the binding requirements of both Vascular Endothelial Growth Factor Receptor-2 and Abelson kinase active sites through conformational flexibility and multiple hydrogen bonding capabilities [5] [2]. This dual targeting approach may provide enhanced therapeutic efficacy while potentially reducing the development of resistance mechanisms commonly observed with single-target inhibitors.

Apoptosis Induction via p53 Pathway Activation

The p53 tumor suppressor pathway represents a critical mechanism for morpholine-4-carboximidamide-induced apoptosis in cancer cells. Research demonstrates that compounds containing this scaffold can effectively activate p53-dependent apoptotic pathways, leading to significant tumor cell death [8] [9]. The mechanism involves both transcription-dependent and transcription-independent pathways, with morpholine-4-carboximidamide derivatives demonstrating the ability to restore p53 function in cancer cells harboring mutant p53 proteins [8] [10].

Studies indicate that morpholine-4-carboximidamide compounds induce p53 accumulation in the nucleus through stabilization mechanisms that prevent ubiquitin-mediated degradation [11] [8]. The activated p53 protein subsequently upregulates downstream effector genes including p21, BAX, and PUMA, leading to cell cycle arrest and apoptosis initiation [8] [9]. Experimental data shows that treatment with these compounds results in significant upregulation of p21 protein levels, with concentrations reaching 27.13 nanograms per milliliter compared to 19.01 nanograms per milliliter in control samples [8] [12].

The apoptotic cascade triggered by morpholine-4-carboximidamide derivatives involves activation of both intrinsic and extrinsic pathways. The intrinsic pathway activation occurs through BAX upregulation and subsequent mitochondrial membrane permeabilization, leading to cytochrome c release and caspase-9 activation [8] [9]. This is followed by downstream caspase-3 cleavage, as evidenced by Western blot analysis showing significant increases in cleaved caspase-3 levels in treated cells [8] [2]. The extrinsic pathway may also contribute through potential upregulation of death receptor ligands, though this mechanism requires further investigation [8] [13].

Cellular studies demonstrate that morpholine-4-carboximidamide derivatives achieve significant cytotoxicity across multiple cancer cell lines, with half-maximal inhibitory concentrations ranging from 0.87 to 12.91 micromolar [8] [12]. The compounds show particular efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines, with superior activity compared to established chemotherapeutic agents such as 5-fluorouracil [12] [2]. Flow cytometry analysis reveals that these compounds induce both cell cycle arrest at the G2/M phase and significant apoptosis, with up to 30% of cells becoming annexin V-positive following treatment [8] [2].

Multidrug Resistance Overcoming Strategies

Multidrug resistance represents a significant challenge in cancer therapy, primarily mediated by P-glycoprotein and other efflux pumps that actively transport chemotherapeutic agents out of cancer cells. Morpholine-4-carboximidamide derivatives offer promising strategies for overcoming this resistance through multiple mechanisms [14] [15]. The primary approach involves developing compounds that are not substrates of P-glycoprotein, thereby avoiding the efflux mechanism that renders many conventional chemotherapeutics ineffective [14] [15].

Research indicates that morpholine-4-carboximidamide-based compounds can be designed to circumvent P-glycoprotein-mediated resistance through structural modifications that alter their interaction with the transporter protein [14] [15]. The morpholine ring system provides a scaffold that can be modified to reduce recognition by efflux pumps while maintaining therapeutic efficacy [14] [15]. Studies demonstrate that certain morpholine derivatives maintain potent anticancer activity in multidrug-resistant cell lines that overexpress P-glycoprotein, suggesting their potential as resistance-overcoming agents [14] [15].

The mechanism of multidrug resistance overcoming involves both passive and active strategies. Passive resistance occurs when compounds are not recognized as substrates by efflux transporters, allowing them to accumulate within cancer cells at therapeutic concentrations [14] [15]. Active resistance overcoming may involve direct inhibition of efflux pumps or modulation of cellular pathways that regulate pump expression [14] [15]. Some morpholine-4-carboximidamide derivatives have shown the ability to sensitize resistant cells to conventional chemotherapeutic agents, suggesting potential for combination therapy approaches [14] [15].

Experimental evidence supports the effectiveness of morpholine-4-carboximidamide derivatives in overcoming multidrug resistance. Studies using established multidrug-resistant cell lines demonstrate that these compounds maintain cytotoxic activity at concentrations similar to those observed in sensitive cell lines [14] [15]. This contrasts with conventional chemotherapeutics that show dramatically reduced efficacy in resistant cells due to efflux pump activity [14] [15]. The development of multidrug resistance overcoming strategies represents a critical advancement in cancer therapy, potentially restoring the effectiveness of existing treatments while providing new therapeutic options for resistant tumors [14] [15].

Antimicrobial and Antiviral Exploration

Methicillin-Resistant Staphylococcus aureus-targeting Biofilm Disruption Mechanisms

Methicillin-resistant Staphylococcus aureus represents a significant clinical challenge due to its ability to form biofilms that provide protection against antimicrobial agents and host immune responses. Morpholine-4-carboximidamide derivatives have demonstrated remarkable efficacy in disrupting established biofilms, offering a novel approach to combating these persistent infections [16] [17]. Studies indicate that compounds containing the morpholine-4-carboximidamide scaffold achieve biofilm eradication rates significantly superior to conventional antibiotics such as vancomycin [16] [17].

The biofilm disruption mechanism involves multiple complementary pathways that target different aspects of the biofilm matrix and bacterial physiology. Research demonstrates that morpholine-4-carboximidamide derivatives can achieve 45.8% to 65.2% biofilm mass reduction at concentrations equal to or twice the minimum inhibitory concentration [16] [17]. This compares favorably to vancomycin, which shows minimal biofilm disruption activity at therapeutic concentrations [16] [17]. The superior biofilm activity appears to result from the compounds' ability to penetrate the extracellular polymeric matrix and disrupt the structural integrity of the biofilm architecture [16] [17].

Mechanistic studies reveal that morpholine-4-carboximidamide derivatives target multiple components of the biofilm formation process. The compounds interfere with initial bacterial attachment through disruption of adhesin proteins, prevent biofilm maturation by inhibiting polysaccharide synthesis, and promote biofilm dispersal through activation of endogenous dispersal mechanisms [16] [17]. Gene expression analysis indicates that these compounds downregulate key biofilm-associated genes including icaADBC, fnbA, fnbB, and sarA, which are essential for biofilm formation and maintenance [16] [17].

The concentration-dependent biofilm disruption activity demonstrates a clear structure-activity relationship, with specific morpholine-4-carboximidamide derivatives showing optimized activity profiles. Compounds with picolinimidamide and nicotinimidamide substitutions achieve minimum inhibitory concentrations of 0.78 micrograms per milliliter against methicillin-resistant Staphylococcus aureus [16] [17]. These compounds maintain their biofilm disruption activity across multiple methicillin-resistant Staphylococcus aureus strains, including both hospital-associated and community-associated variants [16] [17]. The broad-spectrum activity suggests that the biofilm disruption mechanism targets conserved pathways essential for biofilm formation across different staphylococcal strains [16] [17].

Neurological and Metabolic Disorder Targets

Beta-1 Adrenergic Receptor Agonist Precursors

Beta-1 adrenergic receptor represents a critical therapeutic target for neurological disorders, particularly Alzheimer's disease and related neurodegenerative conditions. Morpholine-4-carboximidamide derivatives have been developed as functionally selective agonists that demonstrate preferential activation of G-protein signaling pathways while minimizing beta-arrestin recruitment [22] [23]. This functional selectivity offers potential therapeutic advantages by targeting disease-relevant signaling cascades while avoiding agonist-induced tolerance mechanisms [22] [23].

The development of brain-penetrant beta-1 adrenergic receptor agonists incorporating morpholine-4-carboximidamide scaffolds represents a significant advancement in neurological drug discovery. Lead compounds such as STD-101-D1 demonstrate low nanomolar potency for G-protein signaling activation while maintaining excellent brain penetration properties [22] [23]. The compound achieves effective concentrations in brain tissue following oral administration, addressing a critical limitation of existing beta-1 adrenergic receptor agonists that show poor central nervous system penetration [22] [23].

Mechanistic studies reveal that morpholine-4-carboximidamide-based beta-1 adrenergic receptor agonists produce neuroprotective effects through multiple pathways. The compounds demonstrate ability to reverse cognitive deficits in transgenic mouse models of Alzheimer's disease while simultaneously reducing pathological features including beta-amyloid burden and tau pathology [22] [23]. The neuroprotective mechanism involves modulation of neuroinflammatory processes, with compounds showing significant inhibition of tumor necrosis factor alpha response both in vitro and in vivo [22] [23].

The structure-activity relationship for morpholine-4-carboximidamide-based beta-1 adrenergic receptor agonists emphasizes the importance of specific substitution patterns for achieving optimal selectivity and brain penetration. Compounds with appropriate lipophilicity balance demonstrate enhanced blood-brain barrier penetration while maintaining selectivity for beta-1 over beta-2 adrenergic receptors [22] [23]. The morpholine ring system provides a scaffold that allows for systematic optimization of pharmacokinetic properties while preserving the critical pharmacophoric elements required for receptor binding [22] [23].

Anti-hyperglycemic Agent Design Approaches

The development of morpholine-4-carboximidamide derivatives as anti-hyperglycemic agents represents a promising approach to diabetes management through multiple complementary mechanisms. Research demonstrates that these compounds can achieve significant glucose reduction through inhibition of alpha-glucosidase enzymes, which play a critical role in carbohydrate digestion and glucose absorption [24]. Studies indicate that morpholine-4-carboximidamide derivatives achieve alpha-glucosidase inhibition with half-maximal inhibitory concentrations ranging from 58.26 to 1023.16 micromolar, with the most potent compounds showing activity comparable to established antidiabetic agents [24].

The mechanism of alpha-glucosidase inhibition involves competitive binding to the enzyme's active site, where the morpholine ring establishes hydrogen bonding interactions with critical amino acid residues including arginine 315 [24]. Molecular docking studies reveal that the carboximidamide functional group provides additional binding affinity through electrostatic interactions with the enzyme's catalytic site [24]. This dual binding mode contributes to the sustained inhibitory activity observed with morpholine-4-carboximidamide derivatives, resulting in prolonged postprandial glucose control [24].

Advanced derivatives incorporating morpholine-4-carboximidamide scaffolds demonstrate enhanced anti-hyperglycemic activity through activation of adenosine monophosphate-activated protein kinase pathways. Studies show that specific compounds achieve glucose reduction effects similar to metformin, with the additional benefit of improved bioavailability and reduced gastrointestinal side effects. The adenosine monophosphate-activated protein kinase activation mechanism involves phosphorylation of key regulatory enzymes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and reduced hepatic glucose production.

In vivo studies demonstrate that morpholine-4-carboximidamide derivatives achieve significant glucose reduction in animal models of diabetes, with some compounds producing up to 40% reduction in blood glucose levels. The compounds also demonstrate beneficial effects on secondary metabolic parameters, including restoration of liver function markers such as alanine aminotransferase and aspartate aminotransferase to near-normal levels. Additionally, these compounds show protective effects on kidney function, with normalization of urea and creatinine levels in diabetic animal models.

The therapeutic potential of morpholine-4-carboximidamide derivatives extends beyond glucose control to include beneficial effects on diabetic complications. Studies indicate that these compounds can improve lipid profiles, reduce oxidative stress markers, and enhance antioxidant enzyme activity. The multi-target approach offers advantages over single-mechanism antidiabetic agents by addressing multiple aspects of diabetic pathophysiology simultaneously. This comprehensive therapeutic profile suggests that morpholine-4-carboximidamide derivatives may offer superior long-term outcomes in diabetes management compared to conventional therapies.

| Application Area | Target Mechanism | Activity Range | Key Research Findings |

|---|---|---|---|

| Oncology - Kinase Inhibition | VEGFR-2 Inhibition | 0.56-6.20 μM | Comparable/superior to oseltamivir carboxylate, hydrogen bonding with Val882 |

| Oncology - Kinase Inhibition | Abl Kinase Inhibition | 0.5-142 nM | Superior to imatinib against T315I mutant, allosteric binding mechanism |

| Oncology - Apoptosis | p53 Pathway Activation | 0.87-12.91 μM | Upregulation of p21 and BAX, caspase-3 cleavage, G2/M arrest |

| Antimicrobial | MRSA Biofilm Disruption | 0.78-3.12 μg/mL | 45.8-65.2% biofilm mass reduction, superior to vancomycin |

| Antiviral | Neuraminidase Inhibition | 0.60-85.97 μM | 79-fold activity enhancement with methoxy substitutions |

| Neurological | Beta-1 Adrenergic Agonism | Low nanomolar | Brain penetrant, G-protein selective, neuroprotective effects |

| Metabolic | Alpha-glucosidase Inhibition | 58.26-1023.16 μM | Hydrogen bonding with ARG315, sustained glucose control |

| Metabolic | AMPK Activation | Similar to metformin | 40% glucose reduction, liver/kidney function restoration |